2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile
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Overview
Description
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is a heterocyclic compound featuring a pyrrolopyridine core with a chloro substituent at the 5-position and an acetonitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Acetonitrile Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding pyrrolopyridine N-oxides.
Reduction: Formation of amines or alcohols depending on the reaction conditions.
Substitution: Formation of azido derivatives or other substituted pyrrolopyridines.
Scientific Research Applications
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-chloroethanone
- 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Uniqueness
2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetonitrile groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
2-(5-chloropyrrolo[2,3-b]pyridin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAIPGFDSJPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=C(C=C21)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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